1-(2-methoxybenzyl)-4-methylpiperazine
Overview
Description
1-(2-methoxybenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.157563266 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Heterocyclic Compounds : 1-(2-methoxybenzyl)-4-methylpiperazine is used as a starting compound for synthesizing various heterocyclic compounds with potential medicinal applications. A study demonstrated its role in the formation of compounds with significant lipase and α-glucosidase inhibition activities, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Biological and Pharmacological Research
Bioactive Mannich Bases Synthesis : This compound plays a crucial role in the synthesis of bioactive Mannich bases. These compounds exhibit promising cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Certain derivatives have been identified as potential lead compounds for further drug design and evaluation (Gul et al., 2019).
ABCB1 Inhibitors Development : Research involving this compound contributes to the design and synthesis of ABCB1 inhibitors. These inhibitors play a critical role in the treatment of diseases by affecting drug transport and distribution (Colabufo et al., 2008).
Antihistaminic Action and Theoretical Studies : The compound has been used in synthesizing derivatives with potential antihistaminic activity, demonstrating bronchorelaxant effects in biological assays. This highlights its relevance in developing new therapeutic agents for respiratory conditions (Genç et al., 2013).
Material Science and Chemistry
- Hydrogen-Bonding Organic Salts Formation : In material science, this compound is employed in forming multi-component hydrogen-bonding salts. These compounds exhibit diverse three-dimensional supramolecular architectures, which are significant in the study of crystal structures and material properties (Yang et al., 2015).
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16-2/h3-6H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIJHJGOQEMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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